molecular formula C12H16N2O2 B8360583 2-Cyano-4-methoxy-5-n-butoxy phenylamine

2-Cyano-4-methoxy-5-n-butoxy phenylamine

Cat. No.: B8360583
M. Wt: 220.27 g/mol
InChI Key: BKRDPAJNDDWRCE-UHFFFAOYSA-N
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Description

2-Cyano-4-methoxy-5-n-butoxy phenylamine is a trisubstituted phenylamine derivative featuring a cyano group at position 2, a methoxy group at position 4, and an n-butoxy group at position 5. This compound belongs to the broader class of aromatic amines, which are pivotal in pharmaceutical and materials science due to their versatile reactivity and functionalizability.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-amino-4-butoxy-5-methoxybenzonitrile

InChI

InChI=1S/C12H16N2O2/c1-3-4-5-16-12-7-10(14)9(8-13)6-11(12)15-2/h6-7H,3-5,14H2,1-2H3

InChI Key

BKRDPAJNDDWRCE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C(=C1)N)C#N)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between 2-cyano-4-methoxy-5-n-butoxy phenylamine and analogous compounds:

Compound Substituent Positions & Groups Key Features
Target Compound 2-Cyano, 4-methoxy, 5-n-butoxy Trisubstituted; balanced electron-withdrawing/donating groups
(3,4-Dimethyl)phenylamine 3-Methyl, 4-methyl Disubstituted; electron-donating methyl groups enhance Nrf2 activation
Triphenylamine azomethines Hexyloxyphenyl, thiophenedicarboxylate Optoelectronic applications; long alkoxy chains improve solubility
B4–B6 derivatives Tetrahydropyranylamine, acetylamine (R6) Reduced toxicity compared to phenylamine-based analogs
  • Electron Effects: The target’s cyano group introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl groups in (3,4-dimethyl)phenylamine. This difference may influence reactivity in nonenzymatic conversions or binding affinity in biological systems .
  • Alkoxy Chain Length : The n-butoxy group (C₄) in the target compound offers moderate lipophilicity compared to shorter (methoxy) or longer (hexyloxy) chains, affecting solubility and thermal behavior .

Physicochemical Properties

Property Target Compound (3,4-Dimethyl)phenylamine Azomethines
Thermal Stability High (inferred from substituents) Moderate High (decomposition >300°C)
Solubility Moderate (polarity balance) Low (hydrophobic methyl groups) High (long alkoxy chains)
Optoelectronic Activity Not reported N/A Strong (BHJ solar cell donor)
  • The target’s thermal stability is inferred from its trisubstituted structure, which may reduce molecular mobility compared to simpler phenylamines .

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